molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Diallylamine hydrochloride

Cat. No.: B1297856
CAS No.: 6147-66-6
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Description

Diallylamine hydrochloride is an organic compound with the chemical formula C₆H₁₂ClN. It is a derivative of diallylamine, which features a secondary amine and two alkene groups. This compound is typically found as a colorless liquid with an ammonia-like odor. This compound is used in various industrial applications, including the production of polymers and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylamine hydrochloride is synthesized by reacting diallylamine with hydrochloric acid. The process involves the following steps:

    Preparation of Diallylamine: Diallylamine is produced commercially by the partial hydrogenation of acrylonitrile: [ 2 \text{NCCH=CH}_2 + 4 \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]

    Formation of this compound: The diallylamine is then reacted with hydrochloric acid under controlled conditions. The reaction is carried out by slowly adding hydrochloric acid to diallylamine at a temperature below 20°C. The molar ratio of diallylamine to hydrochloric acid is maintained at 1:1.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diallylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The alkene groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

Materials Science

1.1 Hybrid Microcapsules for Controlled Release

Diallylamine hydrochloride has been utilized in the development of hybrid microcapsules that combine polyelectrolytes with graphene oxide. These microcapsules can be applied to textiles, enabling controlled release of functional molecules such as drugs and dyes. The layer-by-layer assembly technique allows for the creation of stimuli-responsive fabrics, which can release encapsulated substances upon exposure to near-infrared light. This application is particularly significant in creating smart textiles for healthcare purposes, where sustained drug release is needed .

FeatureDescription
Materials Used Poly(allylamine hydrochloride), Graphene oxide
Application Functional textiles for drug delivery
Stimulus for Release Near-infrared irradiation
Benefits Controlled release, robust structure

1.2 Antibacterial Coatings

Recent studies have shown that coatings made from this compound combined with zinc oxide nanoparticles exhibit antibacterial properties. These coatings can be applied to textiles used in medical settings, such as wound dressings and isolation fabrics. The combination not only provides antimicrobial protection but also ensures biocompatibility, making it suitable for direct contact with skin .

Biomedical Applications

2.1 Antiviral Properties

This compound derivatives have demonstrated antiviral activity against human metapneumovirus (hMPV). In vitro studies revealed that synthetic sulfonated derivatives of poly(allylamine hydrochloride) significantly inhibited hMPV infection in cell cultures. This suggests potential applications in developing antiviral therapies or preventive measures against respiratory viruses .

2.2 Drug Delivery Systems

The use of this compound in drug delivery systems has been explored extensively due to its ability to form polyelectrolyte multilayers. These systems can encapsulate therapeutic agents and facilitate their targeted release in response to specific stimuli, such as pH changes or light exposure. This characteristic is particularly beneficial for localized treatments in oncology and chronic diseases .

Chemical Synthesis and Polymerization

This compound serves as a precursor for synthesizing various polymers and copolymers. It can be copolymerized with sulfur dioxide to produce water-soluble polymers with enhanced properties, which find applications in fine chemicals and specialty materials . Additionally, methods have been developed to create diallylamine acetate polymers that are halogen-free and suitable for various industrial applications .

Case Studies

4.1 Case Study: Textile Coatings

A study focused on the development of antibacterial textiles using poly(allylamine hydrochloride) and zinc oxide nanoparticles demonstrated effective bacterial inhibition rates exceeding 99% against common pathogens such as Staphylococcus aureus and Escherichia coli. The textiles maintained their antibacterial properties after multiple washes, indicating durability suitable for clinical environments .

4.2 Case Study: Antiviral Applications

Research into the antiviral effects of diallylamine derivatives showed a dose-dependent inhibition of hMPV infection in cultured cells, highlighting the potential for developing new antiviral agents based on this compound. The results suggest that further exploration into its mechanism of action could lead to innovative therapies targeting viral infections .

Mechanism of Action

The mechanism by which diallylamine hydrochloride exerts its effects involves its interaction with various molecular targets The compound can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes This interaction can lead to the inhibition of enzyme activity or alteration of protein function

Comparison with Similar Compounds

    Allylamine: A simpler compound with one alkene group and an amine group.

    Triallylamine: A compound with three alkene groups and an amine group.

    N,N-Diallyldimethylammonium chloride: A quaternary ammonium compound with two allyl groups and two methyl groups.

Comparison:

    Uniqueness: Diallylamine hydrochloride is unique due to its combination of a secondary amine and two alkene groups, which provide multifunctionality. This makes it more versatile in chemical reactions compared to allylamine and triallylamine.

    Reactivity: The presence of two alkene groups in this compound allows for a broader range of chemical modifications and applications compared to allylamine, which has only one alkene group.

    Applications: While all these compounds are used in organic synthesis, this compound’s unique structure makes it particularly valuable in the production of polymers and as an intermediate in the synthesis of complex organic molecules.

Biological Activity

Diallylamine hydrochloride (DAH), a quaternary ammonium compound, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DAH, focusing on its toxicity, genotoxicity, and potential therapeutic effects, supported by data tables and relevant research findings.

This compound has the chemical formula C6_6H12_{12}ClN and is known for its ability to form polymers with diverse applications. Its structure allows it to interact with biological systems effectively, which is crucial for understanding its biological activity.

Toxicity Profile

The toxicity of this compound has been assessed through various studies, revealing significant insights into its safety profile.

Acute Toxicity

  • LD50 Values :
    • Intraperitoneal LD50 in Mice : 187 mg/kg (1.92 mmol/kg) .
    • Inhalation LD50 in Rats :
      • 4-hour exposure: 2755 ppm (10,950 mg/m³)
      • 8-hour exposure: 795 ppm (3160 mg/m³) .

Respiratory Irritation

Diallylamine is classified as a potent respiratory irritant. In studies involving male OF1 mice, the RD50 (the concentration causing a 50% reduction in respiratory frequency) was found to be:

  • Upper Respiratory Tract : 4 ppm (16 mg/m³)
  • Lower Respiratory Tract : 56 ppm (220 mg/m³) .

Short-term and Subchronic Exposures

Repeated exposure to diallylamine at concentrations of 200 ppm resulted in:

  • Changes in liver and kidney weights.
  • Growth reduction.
  • Incidence of chemical pneumonia and myocarditis in rats .

Genotoxicity Studies

Genotoxicity assessments indicate that diallylamine does not induce gene mutations. In tests conducted using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537), no significant increase in revertants was observed under various conditions, suggesting a lack of mutagenic potential .

Study on Biological Efficacy

A recent study evaluated the impact of this compound on lipid bilayer formation and its antimicrobial properties. The findings indicated that modifications to the polymer structure could enhance its biocompatibility while reducing cytotoxic effects .

Table: Summary of Biological Activity Findings

Study TypeFindingsReference
Acute ToxicityLD50 in mice: 187 mg/kg; inhalation toxicity in rats
Respiratory IrritationRD50 values: Upper tract - 4 ppm; Lower tract - 56 ppm
GenotoxicityNo mutagenic effects in Salmonella typhimurium
Polymers' AntimicrobialModifications decreased antimicrobial activity

Applications and Future Directions

This compound is being explored for various applications due to its unique properties. Its polymers are considered for use in:

  • Metal Protection Agents : Providing corrosion resistance.
  • Inkjet Recording Applications : Enhancing print quality.
  • Biomedical Applications : Potential use as drug delivery systems due to their biocompatibility .

Q & A

Basic Research Questions

Q. How can the synthesis of diallylamine hydrochloride be optimized for high yield and purity in laboratory settings?

Methodological Answer: The synthesis of this compound involves a two-step process:

Amination Reaction : React ammonia with 3-chloropropene in the presence of a catalyst (e.g., NaOH) at 50–55°C. Excess ammonia ensures complete conversion of 3-chloropropene, while controlled temperature prevents side reactions like polymerization .

Purification : Distill the crude product under reduced pressure, followed by neutralization with hydrochloric acid to precipitate the hydrochloride salt. Recycling alkaline liquor (e.g., NaOH) reduces waste and improves cost efficiency .

Critical Parameters :

  • Catalyst Concentration : Excess NaOH accelerates hydrolysis of unreacted 3-chloropropene but may degrade the product.
  • Temperature Control : Temperatures >60°C promote undesired polymerization, reducing yield.

Q. What analytical methods are most reliable for characterizing this compound purity and structure?

Methodological Answer:

  • Purity Analysis :
    • Elemental Analysis (EA) : Confirm C, H, N, and Cl content against theoretical values (C₆H₁₁N·HCl: C 54.14%, H 8.35%, N 10.52%, Cl 26.61%) .
    • Titration : Quantify free amine content via acid-base titration in non-aqueous solvents (e.g., glacial acetic acid).
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (D₂O) shows peaks at δ 3.2 ppm (N–CH₂–), δ 5.2–5.8 ppm (allylic protons) .
    • FT-IR : Absorbance at 1630 cm⁻¹ (C=C stretching) and 2500–2800 cm⁻¹ (N–H⁺ stretching) confirms structure .

Common Pitfalls :

  • Hygroscopicity : Moisture absorption alters Cl content measurements. Store samples in desiccators.
  • Solvent Interference : Use deuterated solvents (e.g., D₂O) to avoid overlapping peaks in NMR.

Advanced Research Questions

Q. How can researchers resolve contradictions between reported purity levels and observed reactivity in this compound?

Methodological Answer: Discrepancies often arise from:

Impurity Profiles : Trace allyl chloride (from incomplete amination) may react unexpectedly. Use GC-MS to detect volatile impurities .

Polymerization Byproducts : Oligomers formed during synthesis reduce effective monomer concentration. Characterize via GPC (Gel Permeation Chromatography) and adjust reaction conditions (e.g., lower temperature) .

Analytical Method Bias : Titration may overestimate purity if secondary amines are present. Cross-validate with EA and NMR .

Case Study :
A 2023 study found 95% purity via titration but only 88% via EA. GC-MS revealed 3% allyl chloride contamination, explaining the anomaly .

Q. What experimental design considerations are critical for studying this compound in copolymer synthesis?

Methodological Answer: Key factors include:

  • Monomer Ratios : Adjust this compound:allylamine ratios to control charge density (e.g., 1:1 for low charge, 3:1 for high charge) .
  • Initiator Selection : Use redox initiators (e.g., ammonium persulfate/TEMED) for aqueous polymerization.
  • Post-Polymerization Analysis :
    • Charge Density : Conduct colloid titration with poly(vinyl sulfate) potassium salt.
    • Molecular Weight : Use GPC with multi-angle light scattering (MALS) for accurate determination.

Q. How can researchers validate analytical methods for detecting this compound in complex matrices (e.g., biological samples)?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:

Specificity : Confirm no interference from matrix components via LC-MS/MS (e.g., m/z 134.1 for DAH⁺).

Linearity : Test over 50–150% of expected concentration (R² ≥ 0.995).

Recovery Studies : Spike samples with known DAH concentrations; recovery should be 90–110% .

Example Workflow :

  • Extraction : Use solid-phase extraction (C18 cartridges) at pH 6.
  • Detection : HPLC with UV at 210 nm (LOD: 0.1 µg/mL) .

Properties

IUPAC Name

N-prop-2-enylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h3-4,7H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOBXVHZYGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26063-69-4
Record name Poly(diallylammonium chloride)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50334807
Record name Diallylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-66-6
Record name Diallylammonium chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=6147-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diallylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallylamine hydrochloride
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Record name 2-Propen-1-amine, N-2-propen-1-yl-, hydrochloride (1:1)
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Record name DIALLYLAMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 66.7% aqueous solution of N-iso-propylallylamine hydrochloride (hereinafter, abbreviated as i-PAA.HCl) was prepared by adding 52.1 g of 35% hydrochloric acid to 49.6 g (0.5 mole) of N-iso-propylallylamine while cooling the reaction mixture. On the other hand, 48.58 g (0.5 mole) of diallylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture to obtain a 66.4% aqueous solution of diallylamine hydrochloride (hereinafter, abbreviated as DAA.HCl). Then, 20.34 g (0.1 mole) of the aqueous solution of i-PAA.HCl and 20.14 g (0.1 mole) of the aqueous solution of DAA.HCl, obtained above, were mixed together and heated to 60° C. Then, as a polymerization initiator, 0.809 g 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collected by filtration using a glass filter and dried under reduced pressure. Thus, a copolymer of N-isopropylallylamine hydrochloride and diallylamine hydrochloride was obtained.
Quantity
0.809 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride
N-[4-(propan-2-yl)phenyl]ethanediamide
Diallylamine hydrochloride

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